molecular formula C10H6BrF3S B1413144 2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene CAS No. 1858256-40-2

2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene

Cat. No.: B1413144
CAS No.: 1858256-40-2
M. Wt: 295.12 g/mol
InChI Key: SQKCWFRSPZFRCR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene is a chemical compound with the molecular formula C10H6BrF3S and a molecular weight of 295.12 g/mol . It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of bromomethyl and trifluoromethyl groups attached to the benzo[b]thiophene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene typically involves the bromination of 5-trifluoromethyl-benzo[b]thiophene. One common method is the bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzo[b]thiophene derivatives.

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation and Reduction: Formation of sulfoxides, sulfones, or reduced benzo[b]thiophene derivatives.

Scientific Research Applications

2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromomethyl group, facilitating nucleophilic substitution and cross-coupling reactions. In biological systems, its mechanism of action may involve interactions with cellular targets, leading to modulation of biochemical pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromomethyl-benzo[b]thiophene
  • 5-Trifluoromethyl-benzo[b]thiophene
  • 2-Methyl-5-trifluoromethyl-benzo[b]thiophene

Uniqueness

2-(Bromomethyl)-5-(trifluoromethyl)benzothiophene is unique due to the presence of both bromomethyl and trifluoromethyl groups, which enhance its reactivity and versatility in chemical synthesis. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and material science .

Properties

IUPAC Name

2-(bromomethyl)-5-(trifluoromethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3S/c11-5-8-4-6-3-7(10(12,13)14)1-2-9(6)15-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKCWFRSPZFRCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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